5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-butyllithium and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine and iron(III) bromide.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups, leading to various biological effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a bromine substituent. This unique structure may confer specific reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C16H13BrN2O3S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
5-bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H13BrN2O3S/c1-21-12-4-2-10(3-5-12)16-19-11(9-23-16)8-18-15(20)13-6-7-14(17)22-13/h2-7,9H,8H2,1H3,(H,18,20) |
InChI Key |
YIBQAMGGNSEDOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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